molecular formula C7H9FN2 B1333272 (3-Fluoro-4-methylphenyl)hydrazine CAS No. 687971-90-0

(3-Fluoro-4-methylphenyl)hydrazine

Cat. No.: B1333272
CAS No.: 687971-90-0
M. Wt: 140.16 g/mol
InChI Key: PNRQXRHFMKMXGX-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4-methylphenylhydrazine is not well-defined . It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound over time .

Dosage Effects in Animal Models

It is believed that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrateThis compound\text{3-Fluoro-4-methylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Precursor for Drug Synthesis

(3-Fluoro-4-methylphenyl)hydrazine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-tumor and anti-inflammatory properties. Research indicates that compounds containing hydrazine derivatives can interact with biological targets, leading to therapeutic effects against diseases such as cancer and inflammatory disorders .

2. Biological Activity Studies

Studies focusing on the biological activity of this compound reveal its potential to bind with biological macromolecules, which is critical for drug design. Techniques such as molecular docking and binding affinity assays have been employed to understand its interactions with protein targets, providing insights into its therapeutic mechanisms.

Table 1: Comparison of Hydrazine Derivatives

Compound NameStructure CharacteristicsUnique Features
(2-Fluoro-5-Methylphenyl)HydrazineSimilar phenyl ring substitutionDifferent position of fluorine leading to varied reactivity
(3-Chloro-4-Methylphenyl)HydrazineChlorine atom instead of fluorinePotentially different biological activities due to halogen variation
(3-Nitro-4-Methylphenyl)HydrazineNitro group in place of fluorineIncreased polarity may enhance solubility and bioavailability

The presence of the fluorine atom in this compound significantly influences its electronic properties and reactivity compared to other halogenated derivatives, making it a unique candidate for further study in medicinal chemistry.

Material Science Applications

1. Synthesis of Advanced Materials

In material science, this compound has been utilized in the synthesis of novel polymers and composite materials. Its ability to form stable bonds with various substrates allows for the development of materials with enhanced mechanical and thermal properties. Research has demonstrated its effectiveness in creating hydrophobic coatings and conducting polymers .

2. Catalysis

This compound has shown promise as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules. Its unique structural features enable it to facilitate reactions that require specific steric or electronic conditions, thereby improving reaction yields and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenylisothiocyanate
  • 3-Fluoro-4-methylbenzaldehyde
  • 3-Fluoro-4-methylbenzoic acid

Comparison

Compared to these similar compounds, (3-Fluoro-4-methylphenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and applications. For example, while 3-Fluoro-4-methylbenzaldehyde is primarily used as an intermediate in organic synthesis, this compound’s hydrazine group allows it to participate in a wider range of chemical reactions, including the formation of azo compounds and substituted hydrazines .

Biological Activity

(3-Fluoro-4-methylphenyl)hydrazine, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound possesses a hydrazine functional group attached to a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. Its chemical formula is C7_{7}H8_{8}F1_{1}N2_{2}, and it typically appears in its hydrochloride form. The presence of the fluorine atom enhances its electronic properties, influencing its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-cancer Activity : Investigations into its anti-cancer properties reveal that hydrazine derivatives can interact with biological targets, leading to therapeutic effects against cancer cells. Notably, some studies report significant antiproliferative effects on cell lines such as HCT116 (human colon cancer) and L929 (mouse fibroblast) cells .
  • Anti-inflammatory Effects : Compounds containing hydrazine moieties have been associated with anti-inflammatory activities, which may be beneficial in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions. The following table summarizes some synthesis routes:

Method Reagents Conditions Yield
Method 13-Fluoro-4-methylbenzaldehyde + Hydrazine hydrateAcidic medium, refluxHigh
Method 25-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole + 3-(2-bromoacetyl)-2H-chromen-2-oneAnhydrous ethanolModerate
Method 33-Fluoroaniline + Methyl isocyanateBase catalysisVariable

Case Studies

  • Anticancer Activity Study : A study assessed the antiproliferative effects of this compound on HCT116 cell lines. The results indicated an IC50_{50} value significantly lower than that of standard chemotherapeutic agents like cisplatin, highlighting its potential as a novel anti-cancer agent .
  • Antimicrobial Evaluation : In another study, derivatives of this compound were tested against standard microbial strains. Results showed inhibition zones indicating effective antimicrobial activity at concentrations ranging from 0.01 to 1250 µmol/L .

Interaction Studies

Interaction studies reveal insights into the binding affinity of this compound with various biological macromolecules. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions, guiding future drug design efforts.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQXRHFMKMXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379139
Record name 3-Fluoro-4-methylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687971-90-0
Record name 3-Fluoro-4-methylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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